![molecular formula C14H23ClN2O2S B1416714 1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine hydrochloride CAS No. 1170478-53-1](/img/structure/B1416714.png)
1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine hydrochloride
Overview
Description
1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine hydrochloride is a chemical compound characterized by its complex molecular structure, which includes a piperazine ring and a tetramethylphenylsulfonyl group. This compound is of interest in various scientific and industrial applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine hydrochloride typically involves the reaction of piperazine with 2,3,5,6-tetramethylphenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of piperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used, with reaction conditions typically involving heating and the presence of a base.
Major Products Formed:
Oxidation: Sulfonyl chlorides or sulfonic acids.
Reduction: Piperazine derivatives with reduced functional groups.
Substitution: Substituted piperazine or sulfonyl derivatives.
Scientific Research Applications
Organic Synthesis
1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine hydrochloride serves as a versatile reagent in organic synthesis. It can be used as a building block for constructing more complex molecules. Its sulfonyl group enhances reactivity in various chemical reactions, making it valuable for synthetic chemists .
Biochemical Studies
In biochemical research, this compound is utilized to investigate enzyme inhibition and receptor binding. Its structural characteristics allow it to interact with biological targets effectively. For instance, derivatives of piperazine have been explored as antagonists for histamine H3 and sigma-1 receptors, showcasing potential applications in pain management and neuropharmacology .
Drug Discovery
The compound's ability to modulate biological activity positions it as a candidate in drug discovery efforts. Research has indicated that piperazine derivatives can exhibit antinociceptive properties through their interaction with specific receptors involved in pain pathways . Furthermore, compounds with similar structures have shown promise in treating conditions such as schizophrenia and Alzheimer's disease by acting as multitargeting ligands .
Analytical Chemistry
In analytical chemistry, this compound has been studied as a derivatization reagent to enhance the chromatographic retention and mass spectrometric response of fatty acids during analysis . This application is crucial for improving detection sensitivity in complex biological samples.
Case Studies
Several case studies highlight the compound's applications:
- Pain Management : Research demonstrated that derivatives of piperazine could enhance opioid analgesia through sigma-1 receptor antagonism. This indicates potential for developing new pain relief medications that utilize this mechanism .
- Neuropharmacology : Studies have shown that compounds similar to this compound can effectively modulate neurotransmitter release pathways involved in psychiatric disorders .
Mechanism of Action
The mechanism by which 1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperidine: Similar structure but with a piperidine ring instead of piperazine.
2,3,5,6-Tetramethylphenylsulfonyl chloride: The sulfonyl chloride derivative without the piperazine ring.
Uniqueness: 1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine hydrochloride is unique due to its combination of the piperazine ring and the tetramethylphenylsulfonyl group, which provides distinct chemical and physical properties compared to similar compounds
Biological Activity
1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine hydrochloride is a chemical compound characterized by the molecular formula and a molecular weight of approximately 318.86 g/mol. This compound features a piperazine ring with a sulfonyl group attached to a tetramethylphenyl moiety, which contributes to its unique properties and potential applications in biochemical research and pharmacology .
The biological activity of this compound is primarily attributed to its ability to interact with various proteins and enzymes within biological systems. Preliminary studies suggest that it may function as an inhibitor by binding to specific receptors or enzymes, thereby modulating their activity. This characteristic makes it a candidate for drug design and therapeutic applications.
Interaction Studies
Research indicates that this compound may influence metabolic pathways through interactions with proteins involved in these processes. For instance, studies have explored its potential as an enzyme inhibitor in various biochemical assays . However, comprehensive studies are still required to elucidate the full spectrum of its biological effects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1-(Sulfonyl)piperazine | Contains a piperazine ring with a simple sulfonyl group | Lacks the tetramethyl substitution |
4-(Methylsulfonyl)piperazine | Features a methylsulfonyl group on the piperazine ring | Less sterically hindered than the tetramethyl variant |
1-(Phenylsulfonyl)piperazine | Contains a phenyl group instead of tetramethyl | Different electronic properties due to phenyl ring |
The distinct substitution pattern on the phenyl ring of this compound may confer unique biological activities compared to these similar compounds .
Enzyme Inhibition
One notable study investigated the enzyme inhibition potential of this compound. The results indicated that this compound exhibited significant inhibitory activity against certain enzymes involved in metabolic pathways. This suggests its potential utility in drug development targeting specific diseases related to enzyme dysregulation .
Receptor Binding Assays
In receptor binding assays conducted on various cell lines, the compound demonstrated selective binding affinity for specific receptors. This property underscores its relevance in pharmacological research aimed at developing new therapeutic agents.
Properties
IUPAC Name |
1-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S.ClH/c1-10-9-11(2)13(4)14(12(10)3)19(17,18)16-7-5-15-6-8-16;/h9,15H,5-8H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQOXTUZTAEYDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCNCC2)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.